molecular formula C5H4Br2N2 B2374605 5-Bromo-2-(bromomethyl)pyrimidine CAS No. 1193116-74-3

5-Bromo-2-(bromomethyl)pyrimidine

Cat. No.: B2374605
CAS No.: 1193116-74-3
M. Wt: 251.909
InChI Key: BMXJFKLSEGBBSJ-UHFFFAOYSA-N
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Description

5-Bromo-2-(bromomethyl)pyrimidine is a chemical compound with the molecular formula C5H4Br2N2 It is a brominated derivative of pyrimidine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(bromomethyl)pyrimidine typically involves the bromination of 2-methylpyrimidine. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the pyrimidine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to achieve maximum efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(bromomethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines.

    Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base such as potassium carbonate, and an aryl or vinyl boronic acid.

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Agents
5-Bromo-2-(bromomethyl)pyrimidine serves as an important precursor in the synthesis of nucleoside analogs, which are crucial in developing antiviral and anticancer drugs. These compounds mimic the structure of natural nucleosides, allowing them to interfere with viral replication or cancer cell proliferation. For instance, derivatives of 5-bromo-pyrimidines have been explored for their efficacy against various cancers and viral infections, including hepatitis and HIV .

Case Study: Synthesis of Nucleoside Analogues
Research has demonstrated the synthesis of nucleoside analogs from this compound, which showed promising activity against cancer cell lines. The derivatives exhibited significant cytotoxicity, indicating their potential as therapeutic agents .

Agrochemicals

Herbicides and Pesticides
The compound is also utilized in the development of agrochemicals, particularly herbicides. Its brominated structure enhances its biological activity against various pests and weeds. The synthesis of pyrimidine-based herbicides has been reported to provide effective control over specific plant species while minimizing environmental impact .

Case Study: Development of Herbicides
A study highlighted the synthesis and evaluation of herbicidal activity of compounds derived from this compound. These compounds demonstrated selective herbicidal properties, making them suitable candidates for agricultural applications .

Chemical Synthesis

Building Block for Complex Molecules
In organic synthesis, this compound acts as a versatile building block for constructing more complex molecules. Its ability to undergo various reactions, such as nucleophilic substitutions and coupling reactions, allows chemists to create a wide array of functionalized pyrimidines and other heterocycles .

Analytical Chemistry

Use in Analytical Methods
The compound is employed in analytical chemistry for developing methods to detect and quantify pyrimidine derivatives in biological samples. Its unique spectral properties make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS), facilitating the analysis of complex mixtures .

Data Table: Properties and Applications

Property/ApplicationDescription
Chemical Structure Halogenated pyrimidine derivative
Medicinal Use Precursor for antiviral and anticancer drugs
Agrochemical Use Development of herbicides
Synthetic Applications Building block for complex organic molecules
Analytical Methods Used in HPLC and MS for quantifying derivatives

Mechanism of Action

The mechanism of action of 5-Bromo-2-(bromomethyl)pyrimidine involves its ability to undergo substitution and coupling reactions, which allows it to interact with various molecular targets. In biological systems, it can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Biological Activity

5-Bromo-2-(bromomethyl)pyrimidine is a halogenated pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of bromine atoms at positions 2 and 5 of the pyrimidine ring, serves as a versatile intermediate for synthesizing various bioactive molecules.

Chemical Structure and Properties

The molecular formula of this compound is C5_5H4_4Br2_2N2_2, with a molecular weight of approximately 253.92 g/mol. The structure includes a six-membered aromatic ring containing two nitrogen atoms, contributing to its unique reactivity and potential interactions with biological targets.

Synthesis

Several methods have been developed for synthesizing this compound, often involving bromination reactions of pyrimidine derivatives. The synthetic pathways typically aim to optimize yield and purity while minimizing environmental impact.

Biological Activities

Research indicates that pyrimidine derivatives, including this compound, exhibit a wide range of biological activities:

  • Anticancer Activity : Various studies have reported the anticancer potential of pyrimidine derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against cancer cell lines such as MCF-7 and A549, with IC50_{50} values indicating potent activity .
  • Antimicrobial Properties : The compound has been tested for its antimicrobial efficacy against various bacterial strains. Notably, studies demonstrated that derivatives exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) showing effective inhibition at concentrations as low as 200 µg/mL .
  • Anti-inflammatory Effects : Some derivatives within the pyrimidine class have demonstrated anti-inflammatory properties, making them candidates for further investigation in inflammatory disease models .

Case Studies

  • Cytotoxicity Evaluation : A study assessed the cytotoxic effects of various brominated pyrimidines on HepG2 and HCT-116 cell lines. The results indicated that certain compounds derived from this compound exhibited significant cytotoxicity, suggesting their potential as anticancer agents .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial activity of synthesized compounds against E. coli and S. aureus. The findings revealed that increasing concentrations led to higher sensitivity and complete inhibition at 800 µg/mL, showcasing the compound's potential in treating bacterial infections .

Comparative Analysis of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant cytotoxicity against cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryPotential in reducing inflammation

Properties

IUPAC Name

5-bromo-2-(bromomethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2/c6-1-5-8-2-4(7)3-9-5/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXJFKLSEGBBSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 5-bromo-2-methylpyrimidine (100 mg, 0.58 mmol), NBS (103 mg, 0.58 mmol), dibenzoyl peroxide (10 mg, 0.04 mmol) in tetrachloromethane (10 mL) was refluxed for 36 h. The solvent was removed in vacuo and the residue was purified by column chromatography on silica gel (ethyl acetate in petroleum ether, 1% v/v) to give 5-Bromo-2-(bromomethyl)pyrimidine (70 mg, 48%) as a white solid. 1HNMR (400 MHz, CDCl3) δ 4.49 (s, 2H), 8.72 (s, 2H).
Quantity
100 mg
Type
reactant
Reaction Step One
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Quantity
103 mg
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Quantity
10 mg
Type
reactant
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Quantity
10 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To an ice-cold solution of 5-bromo-2-methylpyrimidine (3.5 g, 20.23 mmol) in CCl4 (20 mL) was added AIBN (0.14 g, 2.02 mmol) followed by portion wise addition of NBS (3.6 g, 20.23 mmol) and the mixture stirred at 70° C. for 30 h. After completion of reaction (by TLC), DCM (150 mL) was added and washed with water and brine. The organic layer was dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure. The crude residue was purified over 100-200 M silica-gel using 2% EtOAc:hexane to obtain the desired product (1.30 g, 25% yield). 1H NMR (CDCl3): δ 4.68 (s, 2H) and 9.03 (s, 2H).
[Compound]
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ice
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0 (± 1) mol
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3.5 g
Type
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0.14 g
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20 mL
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3.6 g
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150 mL
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Yield
25%

Synthesis routes and methods III

Procedure details

A mixture of 5-bromo-2-methylpyrimidine (119) (1.34 g, 7.75 mmol), N-bromosuccinimide (1.40 g, 7.87 mmol) and AIBN (0.13 g, 0.79 mmol) in CCl4 (15 mL) was stirred at 60° C. for 3 h. The resulting mixture was filtered, the filter cake was washed with Et2O (100 mL), and the combined filtrates were concentrated under reduced pressure. Column chromatography of the residue, eluting with 2:1 EtOAc:hexanes, gave 5-bromo-2-(bromomethyl)pyrimidine (120) (0.214 g, 11%) as a white solid: mp 55-57° C.; 1H NMR (CDCl3) δ 8.79 (s, 2H), 4.57 (s, 2H). Anal. (C5H4Br2N2) C, H, N.
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1.34 g
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reactant
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1.4 g
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reactant
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0.13 g
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15 mL
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